Benzo(k)fluoranthen-7-ol
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Overview
Description
Benzo(k)fluoranthen-7-ol is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH) It is a derivative of benzo(k)fluoranthene, which is known for its complex structure consisting of multiple fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(k)fluoranthen-7-ol typically involves the functionalization of benzo(k)fluoranthene. One common method is the hydroxylation of benzo(k)fluoranthene using strong oxidizing agents under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate this compound from other by-products.
Chemical Reactions Analysis
Types of Reactions
Benzo(k)fluoranthen-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Hydroxy derivatives of this compound.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Benzo(k)fluoranthen-7-ol has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Benzo(k)fluoranthen-7-ol involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. It may also interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Benzo(k)fluoranthen-7-ol can be compared with other similar PAHs, such as:
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Uniqueness
This compound is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its non-hydroxylated counterparts.
Properties
CAS No. |
116208-74-3 |
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Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
benzo[k]fluoranthen-7-ol |
InChI |
InChI=1S/C20H12O/c21-20-14-8-2-1-5-13(14)11-17-15-9-3-6-12-7-4-10-16(18(12)15)19(17)20/h1-11,21H |
InChI Key |
FDRUBXIBLTXXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC5=C4C(=CC=C5)C3=C2O |
Origin of Product |
United States |
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